molecular formula C20H22ClN3O3S B2495393 N-(2-(5-(2-chlorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923250-21-9

N-(2-(5-(2-chlorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2495393
CAS No.: 923250-21-9
M. Wt: 419.92
InChI Key: WCVHGDDNHWALSZ-UHFFFAOYSA-N
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Description

N-(2-(5-(2-Chlorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a chemical compound with the CAS Registry Number 923250-21-9 and a molecular formula of C20H22ClN3O3S, corresponding to a molecular weight of 419.93 g/mol . This pyrazoline derivative features a methanesulfonamide group and is part of a class of N-substituted sulfonamide compounds that are of significant interest in medicinal chemistry and pharmaceutical research . Compounds with this core structure are frequently investigated for their potential to modulate biological targets in the central nervous system. Related N-substituted sulfonamide derivatives have been studied for their activity on various neurological targets, with potential research applications in areas such as neurodegenerative diseases and psychiatric disorders . Furthermore, structural analogs featuring a pyrazole core, such as GPR139 antagonists, are being explored pre-clinically for their potential in addressing conditions like depression, Alzheimer's disease, and schizophrenia . This product is intended for research purposes as a molecular building block or intermediate in drug discovery and development efforts. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[2-[3-(2-chlorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-13(2)20(25)24-19(14-8-4-6-10-16(14)21)12-18(22-24)15-9-5-7-11-17(15)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVHGDDNHWALSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-chlorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 2 5 2 chlorophenyl 1 isobutyryl 4 5 dihydro 1H pyrazol 3 yl phenyl methanesulfonamide\text{N 2 5 2 chlorophenyl 1 isobutyryl 4 5 dihydro 1H pyrazol 3 yl phenyl methanesulfonamide}

Molecular Formula: C_{20}H_{22}ClN_{3}O_{3}S
Molecular Weight: 419.92 g/mol

1. Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of related compounds containing similar pyrazole and sulfonamide moieties. For instance, derivatives with the sulfamoyl group have shown significant antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. These compounds exhibited moderate to strong inhibition, suggesting that this compound may also possess similar properties due to its structural components .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Sulfonamides are known for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown strong inhibitory effects of related compounds on these enzymes, which are crucial in various physiological processes and disease mechanisms. For example, certain synthesized derivatives demonstrated over 80% inhibition against AChE, indicating a promising avenue for further exploration in neuropharmacology .

3. Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively researched. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Protein Targets: The docking studies reveal that the compound interacts with specific amino acid residues in target proteins, affecting their function.
  • Inhibition of Enzymatic Activity: By binding to active sites of enzymes like AChE and urease, it prevents substrate binding and subsequent reactions.
  • Induction of Apoptosis: In cancer cells, it may activate pathways leading to programmed cell death.

Case Study 1: Antibacterial Screening

In a study conducted on a series of synthesized sulfonamide derivatives, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for certain strains .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of related compounds showed that those with similar structural features exhibited IC50 values in the low micromolar range against AChE. This suggests that this compound could also demonstrate potent inhibitory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(5-(2-chlorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide and analogous compounds identified in the literature:

Compound Name / ID Core Structure Substituents Key Structural Differences Potential Functional Implications
Target Compound Dihydropyrazole - 2-Chlorophenyl
- Isobutyryl
- Methanesulfonamide (phenyl ring)
Reference structure for comparison. Balanced lipophilicity and solubility; potential for halogen bonding interactions.
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide Dihydropyrazole - 3-Chlorophenylsulfonyl
- 2-Fluorophenyl
- Ethanesulfonamide
- Fluorine substitution (vs. Cl)
- Ethanesulfonamide (longer chain)
Higher electronegativity (F) may enhance binding affinity; increased hydrophobicity (ethyl group).
N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide Dihydropyrazole - 2-Methylphenyl
- Isobutyryl
- Methanesulfonamide
- Methyl group (electron-donating vs. Cl)
- Same isobutyryl and sulfonamide groups
Reduced steric hindrance (methyl vs. Cl); altered electronic environment for target interactions.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole - 3-Chlorophenylsulfanyl
- Trifluoromethyl
- Carbaldehyde
- Sulfanyl group (vs. sulfonamide)
- Trifluoromethyl substitution
Increased lipophilicity (CF3); reduced hydrogen-bonding capacity (sulfanyl vs. sulfonamide).
(S)—N-(7-(2-(1-amino-2-(3,5-difluorophenyl)ethyl)-5-(2-chlorophenyl)pyridin-3-yl)...methanesulfonamide Pyridine-dihydropyrazole hybrid - Pyridine core
- Difluorophenyl
- Chlorophenyl
- Methanesulfonamide
- Hybrid heterocycle
- Difluoro substitution
Expanded π-system (pyridine) for enhanced stacking interactions; dual halogen effects.

Key Observations:

Substituent Effects: Halogen Variations: The 2-chlorophenyl group in the target compound contrasts with 3-chlorophenyl () and 2-methylphenyl (). Sulfonamide vs.

Heterocyclic Core Modifications :

  • The dihydropyrazole core in the target compound provides partial saturation, enhancing conformational rigidity. In contrast, pyridine-dihydropyrazole hybrids () introduce aromaticity, which may improve binding to hydrophobic pockets .

Synthetic and Analytical Considerations :

  • Structural elucidation of these compounds likely employs crystallographic tools such as SHELXL (–3), which is critical for confirming stereochemistry and intermolecular interactions .

Biological Implications :

  • Ethanesulfonamide () may reduce aqueous solubility compared to methanesulfonamide, while trifluoromethyl groups () could enhance membrane permeability but increase metabolic liability .

Q & A

Q. How to reconcile conflicting crystallographic data on pyrazole ring conformation?

  • Dynamic NMR : Analyze ring puckering and chair-flip dynamics in solution .
  • DFT calculations : Compare theoretical and experimental geometries to identify low-energy conformers .

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